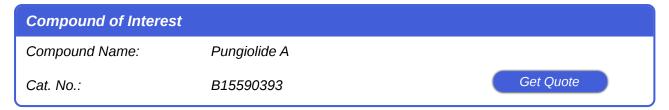


Spectroscopic and Biological Insights into Pungiolide A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **Pungiolide A**, a xanthanolide sesquiterpene lactone. The document is designed to serve as a core reference for researchers engaged in natural product chemistry, pharmacology, and drug development, offering detailed spectroscopic data, experimental protocols, and insights into its potential biological mechanisms.

Spectroscopic Data for Pungiolide A

Pungiolide A is a dimeric xanthanolide isolated from plants of the Xanthium genus.[1][2] Its structure has been elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

1.1. Mass Spectrometry (MS) Data

High-resolution mass spectrometry has been employed to determine the molecular formula of **Pungiolide A** as C₃₀H₃₆O₇. The analysis, conducted using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) in negative ion mode, identified the deprotonated molecule [M-H]⁻ at an m/z of 507.2388.



Parameter	Value
Molecular Formula	С30Н36О7
Ionization Mode	Negative
Observed m/z	507.2388 [M-H] ⁻

1.2. ¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum of **Pungiolide A** was recorded on a 400 MHz instrument in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1'	6.83	dd	9.0, 1.3
H-6'	4.31	d	9.5
H-7'	2.48	dd	15.5, 3.6
H-8', H ₂ -9', H-5'	2.13-2.09	m	
H-11'	2.01-1.87	m	
Нз-14'	1.75	S	-
Нз-15'	0.95	d	7.1
H ₃ -13'	0.88	d	7.0

1.3. ¹³C Nuclear Magnetic Resonance (NMR) Data

Complete, experimentally verified ¹³C NMR data for **Pungiolide A** is not readily available in the reviewed literature. However, based on the analysis of structurally related dimeric xanthanolides isolated from Xanthium species, a tentative assignment of key chemical shifts can be proposed. The following table is a predictive guide based on known xanthanolide chemistry and should be used with the understanding that it awaits experimental confirmation.



Carbon	Predicted Chemical Shift (δ , ppm)	Carbon Type
C-1	~170	C=O (lactone)
C-2	~135	C (olefinic)
C-3	~125	CH (olefinic)
C-4	~80	CH-O
C-5	~50	СН
C-6	~85	CH-O
C-7	~55	СН
C-8	~40	СН
C-9	~30	CH ₂
C-10	~145	C (olefinic)
C-11	~140	C (olefinic)
C-12	~170	C=O (lactone)
C-13	~120	CH ₂ (exocyclic methylene)
C-14	~20	CH₃
C-15	~15	CH ₃
C-1' - C-15'	(See ¹ H NMR assignments for corresponding carbons)	

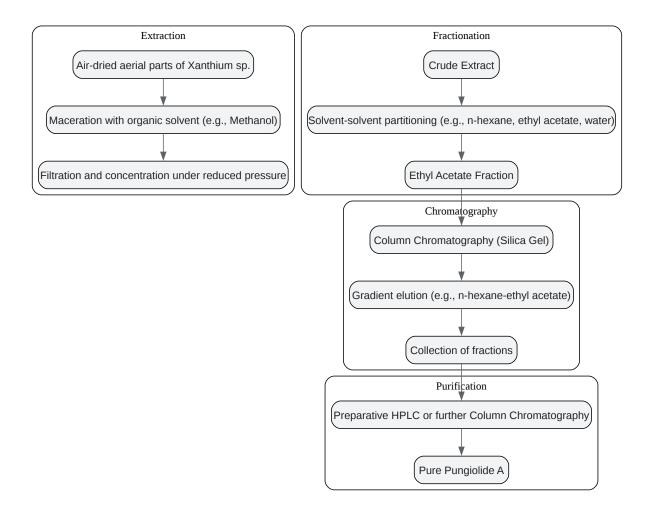
Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of **Pungiolide A**, compiled from established procedures for xanthanolide sesquiterpenes.

2.1. Isolation of Pungiolide A



Pungiolide A is typically isolated from the aerial parts of Xanthium pungens or Xanthium sibiricum.[1][2] The general workflow for its isolation is as follows:





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Caption: Isolation workflow for **Pungiolide A**.

2.2. NMR Spectroscopy

NMR spectra are recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.

- Sample Preparation: Approximately 5-10 mg of purified Pungiolide A is dissolved in 0.5 mL of deuterated chloroform (CDCl₃).
- ¹H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).
- ¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired. Chemical shifts are referenced to the CDCl₃ solvent peak (77.16 ppm).
- 2D NMR: To aid in structure elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are typically performed.

2.3. Mass Spectrometry

High-resolution mass spectra are obtained using a UHPLC-Q-TOF-MS system.

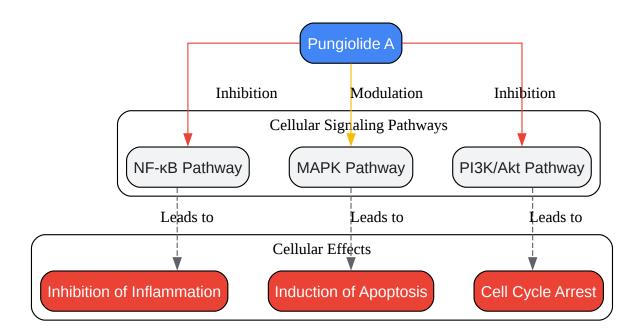
- Chromatography: Separation is achieved on a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 μm). A gradient elution is employed using a mobile phase consisting of water (A) and acetonitrile (B), both containing 0.1% formic acid.
- Mass Spectrometry: The mass spectrometer is operated in negative electrospray ionization (ESI) mode. The scan range is typically set from m/z 100 to 1000. The capillary voltage, cone voltage, and source temperature are optimized for maximum sensitivity.

Biological Activity and Signaling Pathways

While specific signaling pathways for **Pungiolide A** have not been extensively reported, its cytotoxic activity against various cancer cell lines has been noted.[1] Xanthanolide



sesquiterpenes, as a class, are known to exert their cytotoxic and anti-inflammatory effects by modulating key cellular signaling pathways. A plausible mechanism of action for **Pungiolide A**, based on related compounds, involves the induction of apoptosis and cell cycle arrest through the modulation of pathways such as NF-kB, MAPK, and PI3K/Akt.



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Caption: Plausible signaling pathways for **Pungiolide A**'s cytotoxicity.

The α , β -unsaturated carbonyl groups present in the structure of many xanthanolides are thought to be key for their biological activity, acting as Michael acceptors that can alkylate biological macromolecules, thereby disrupting cellular processes and leading to cell death.

This technical guide provides a foundational resource for the study of **Pungiolide A**. Further research is warranted to fully elucidate its complete ¹³C NMR profile and to investigate its specific molecular targets and signaling pathways to better understand its therapeutic potential.

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